1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate

Succinimide chemistry Building block differentiation Synthetic intermediate selection

This racemic N-benzylsuccinimide derivative combines a critical C3-acetoxy leaving group with an N-benzyl protecting group, enabling nucleophilic displacement and Mitsunobu chemistry inaccessible with simpler analogs like N-benzylsuccinimide (CAS 2142-06-5). It is a key precursor for moxifloxacin side-chain intermediates and β-ketoester-based dual COX-2/5-LOX inhibitors. Choose the racemate for cost-effective chiral resolution or stereochemical probe development before committing to single enantiomers (R: CAS 156150-59-3; S: CAS 129823-21-8).

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 173353-34-9
Cat. No. B065963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate
CAS173353-34-9
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
InChIKeyBMIVTLPISDRDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL Acetate (CAS 173353-34-9): Procurement-Relevant Structural and Sourcing Overview


1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate (CAS 173353-34-9) is a racemic N-benzylsuccinimide derivative bearing an acetyloxy substituent at the C3 position of the pyrrolidine-2,5-dione ring . With molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol, this compound belongs to the succinimide ester class and serves primarily as a versatile synthetic building block for constructing more complex bioactive molecules, including moxifloxacin intermediates [1] and β-ketoester derivatives with documented dual COX-2/5-LOX inhibitory activity [2]. The compound features one asymmetric center, a calculated LogP of approximately 0.68, and three hydrogen bond acceptors , distinguishing it physicochemically from the non-acetoxylated parent N-benzylsuccinimide.

Why N-Benzylsuccinimide or Non-Acetoxylated Analogs Cannot Substitute for 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL Acetate in Key Synthetic and Biological Applications


Generic substitution of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate with simpler N-benzylsuccinimide (CAS 2142-06-5) or with the non-benzylated 2,5-dioxopyrrolidin-3-yl acetate (CAS 191592-48-0) is mechanistically unsound for applications requiring the combined structural features of both the N-benzyl protecting group and the C3-acetoxy leaving group. The acetate ester at C3 provides a critical synthetic handle for nucleophilic displacement, Mitsunobu chemistry, and further elaboration into bioactive derivatives such as the moxifloxacin side-chain intermediate [1], while the N-benzyl group modulates lipophilicity (LogP 0.68 vs. −0.60 for the non-benzylated analog) and influences biological target engagement in downstream succinimide-based pharmacophores . Additionally, procurement of the racemate (CAS 173353-34-9) versus single enantiomers (R: CAS 156150-59-3; S: CAS 129823-21-8) may be dictated by cost or by the stereochemical requirements of the intended synthetic route [2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparative Evidence for 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL Acetate Versus Closest Analogs


Molecular Weight, Formula, and C3 Acetoxy Functional Group: Direct Comparison with N-Benzylsuccinimide (CAS 2142-06-5)

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate possesses a C3-acetoxy group that is entirely absent in N-benzylsuccinimide (CAS 2142-06-5). This structural difference translates into a molecular weight of 247.25 g/mol (C₁₃H₁₃NO₄) versus 189.21 g/mol (C₁₁H₁₁NO₂) for N-benzylsuccinimide , a difference of 58.04 g/mol corresponding precisely to the acetate moiety. The presence of the acetate ester provides a reactive site for nucleophilic displacement, enzymatic hydrolysis, or further elaboration that N-benzylsuccinimide cannot offer. Additionally, the target compound has 3 hydrogen bond acceptors versus 2 for N-benzylsuccinimide , altering solubility and chromatographic behavior.

Succinimide chemistry Building block differentiation Synthetic intermediate selection

LogP and Lipophilicity Differentiation: 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL Acetate vs. Non-Benzylated 2,5-Dioxopyrrolidin-3-yl Acetate (CAS 191592-48-0)

The N-benzyl group confers a significantly higher calculated LogP to the target compound compared to the non-benzylated analog. 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has a calculated LogP of 0.68 , whereas 2,5-dioxopyrrolidin-3-yl acetate (CAS 191592-48-0) has an estimated LogP of approximately −0.60 [1] (based on the closely related (2,5-dioxopyrrolidin-3-yl)acetic acid value). This LogP difference of ~1.28 units corresponds to roughly a 19-fold difference in octanol-water partition coefficient, substantially impacting reversed-phase chromatographic retention, membrane permeability, and biological distribution properties.

Lipophilicity Drug-likeness Pre-formulation Chromatographic behavior

Racemic Mixture vs. Single Enantiomers: Stereochemical Considerations for 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL Acetate

CAS 173353-34-9 is the racemic mixture of 1-benzyl-2,5-dioxopyrrolidin-3-yl acetate, containing one asymmetric atom at the C3 position . The individual enantiomers are registered under distinct CAS numbers: the (R)-enantiomer as CAS 156150-59-3 and the (S)-enantiomer as CAS 129823-21-8 [1]. The (R)-enantiomer (also known as O-acetyl-N-benzyl-D-malimide) can be synthesized with reported enantiomeric excess of 99% ee in 63-74% overall yield from L-tartaric acid . The (S)-enantiomer (O-acetyl-N-benzyl-L-malimide) is available as a single stereoisomer from select vendors [1]. Procurement of the racemate versus a single enantiomer has implications for both cost (racemate is typically less expensive) and downstream stereochemical outcomes in asymmetric synthesis applications, particularly in the construction of enantiopure moxifloxacin intermediates where the (S)-configuration is required [2].

Chirality Enantiomeric purity Stereoselective synthesis Chiral resolution

Derivative Anti-Inflammatory Activity: Dual COX-2/5-LOX Inhibition by a 1-Benzyl-2,5-dioxopyrrolidin-3-yl-Derived β-Ketoester Compared to Clinical Standards

A β-ketoester derivative incorporating the 1-benzyl-2,5-dioxopyrrolidin-3-yl scaffold — specifically ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate (Compound D) — demonstrated 83.67% inhibition of COX-2 and 78.12% inhibition of 5-LOX at 1000 μg/mL in vitro, compared to the clinical reference drugs celecoxib (COX-2 inhibitor) and zileuton (5-LOX inhibitor) [1]. In the same study, Compound D showed 55.92 ± 2.95% inhibition in the carrageenan-induced paw edema model at 100 mg/kg (in vivo) and 63.81 ± 2.24% inhibition in arachidonic acid-induced ear edema [1]. While these data apply to the derivatized scaffold rather than the acetate building block itself, they establish the pharmacophoric relevance of the 1-benzyl-2,5-dioxopyrrolidin-3-yl core for dual COX/LOX pathway inhibition, a profile distinct from simpler succinimide derivatives such as N-benzylsuccinimide which lack the C3 functionalization necessary for generating β-ketoester derivatives.

Anti-inflammatory COX-2 inhibition 5-LOX inhibition Succinimide pharmacology

Role as Key Intermediate in Moxifloxacin Side-Chain Synthesis: Synthetic Utility Differentiation

The 1-benzyl-2,5-dioxopyrrolidin-3-yl scaffold serves as the core structural motif for constructing (S)-N-benzyl-N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)acrylamide, a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin [1]. This intermediate is constructed from L-aspartate and benzylamine through a sequence of anhydride formation, acylation, ring closure, chiral N-deprotection, reprotection, and final acylation [1]. The synthesis explicitly requires the C3-functionalized succinimide core: N-benzylsuccinimide (CAS 2142-06-5) cannot serve as a direct substitute because it lacks the C3 oxygen functionality necessary for the acylation and subsequent elaboration steps. Furthermore, an efficient intramolecular double stereodifferentiation methodology has been developed for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane, the key chiral intermediate of moxifloxacin, further underscoring the importance of the stereochemically defined 1-benzyl-2,5-dioxopyrrolidin-3-yl building block [2].

Moxifloxacin synthesis Fluoroquinolone intermediate Chiral building block Pharmaceutical intermediate

Antihypertensive and Cardioprotective Activity of N-Benzyl vs. N-Phenyl Succinimide Derivatives: Substituent-Dependent Pharmacological Differentiation

A direct comparative preclinical study evaluated the N-benzyl-substituted succinimide derivative Succ-5 (2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal) against the N-phenyl analog Comp-1 (2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal) for antihypertensive effects in deoxycorticosterone acetate-salted rats [1]. Succ-5 demonstrated significant antihypertensive activity at 20 mg/kg, comparable to nifedipine (the standard reference), while Comp-1 was effective at both 15 and 20 mg/kg doses [1]. Both compounds reduced COX-2 and TNF-α expression in heart tissues and exhibited endothelium-independent vasodilation via calcium channel blockade [1]. In a separate 5-FU-induced cardiotoxicity model, Succ-5 at 10 mg/kg I.P. significantly reduced elevated cardiac biomarkers (CK-MB, cTnI, LDH) and hepatic enzymes (ALP, ALT, AST), with dose-response data showing superior protection at 10 mg/kg versus 5 mg/kg [2]. Immunohistochemistry confirmed lower COX-2 and TNF-α expression in Succ-5-treated groups versus the toxic control [2]. These data establish that the N-benzyl substituent (as present in the target compound) is pharmacologically competent compared to the N-phenyl alternative, with Succ-5 showing a slightly stronger binding affinity for the human β₂-adrenergic G protein-coupled receptor than for calcium channel T-type in docking simulations [2].

Antihypertensive Cardioprotective Succinimide SAR Calcium channel blockade

Optimal Research and Industrial Application Scenarios for 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL Acetate (CAS 173353-34-9)


Synthesis of Moxifloxacin Side-Chain Intermediates Requiring C3-Functionalized N-Benzylsuccinimide Building Blocks

1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is ideally suited as a precursor for (S)-N-benzyl-N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)acrylamide, a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin [1]. The synthesis proceeds from L-aspartate and benzylamine through anhydride formation, acylation, and ring closure to construct the pyrrolidine-2,5-dione core, followed by chiral N-deprotection and acryloylation. The C3-acetoxy group of the target compound provides the essential oxygen functionality required at this position; neither N-benzylsuccinimide (CAS 2142-06-5) nor 2,5-dioxopyrrolidin-3-yl acetate (CAS 191592-48-0) can substitute as they lack the combined N-benzyl protecting group and C3-acetoxy handle simultaneously present in CAS 173353-34-9 [1].

Medicinal Chemistry Programs Developing Dual COX-2/5-LOX Inhibitors Based on the Succinimide Scaffold

The 1-benzyl-2,5-dioxopyrrolidin-3-yl core has been validated as a pharmacophoric scaffold for dual COX-2/5-LOX inhibition through β-ketoester derivatization. Compound D (ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate), synthesized from a C3-functionalized N-benzylsuccinimide precursor, achieved 83.67% COX-2 inhibition and 78.12% 5-LOX inhibition at 1000 μg/mL in vitro, with in vivo anti-inflammatory efficacy of 55.92% in carrageenan-induced edema and 63.81% in arachidonic acid-induced ear inflammation at 100 mg/kg [2]. Medicinal chemistry teams pursuing this chemotype require the C3-acetoxy building block (CAS 173353-34-9) to access the full range of β-ketoester and related derivatives; N-benzylsuccinimide lacks the C3 functionalization site essential for this derivatization strategy [2].

Cardiovascular Research Programs Investigating N-Benzyl-Substituted Succinimides as Antihypertensive and Cardioprotective Agents

The N-benzyl substitution on the succinimide core — a key structural feature of CAS 173353-34-9 — has been directly compared against N-phenyl substitution in preclinical cardiovascular models. The N-benzyl derivative Succ-5 demonstrated significant antihypertensive effects at 20 mg/kg in DOCA-salt hypertensive rats (comparable to nifedipine) and provided cardioprotection against 5-FU-induced toxicity at 10 mg/kg I.P., with dose-dependent reduction of cardiac biomarkers (CK-MB, cTnI, LDH) and hepatic enzymes (ALP, ALT, AST) [3][4]. These findings establish the N-benzylsuccinimide scaffold as a viable starting point for cardiovascular drug discovery. Procurement of the C3-acetoxy-functionalized building block (CAS 173353-34-9) enables further SAR exploration at the C3 position, which is inaccessible when using the simpler N-benzylsuccinimide (CAS 2142-06-5) [3][4].

Stereochemical Probe Development and Chiral Resolution Studies Using the Racemic Building Block

CAS 173353-34-9 is the racemic mixture of 1-benzyl-2,5-dioxopyrrolidin-3-yl acetate, with its individual enantiomers registered as CAS 156150-59-3 (R) and CAS 129823-21-8 (S) [5]. The racemate serves as an economical starting material for stereochemical probe development, chiral chromatographic method validation, and asymmetric synthesis optimization. The (R)-enantiomer has been prepared with 99% ee in 63-74% overall yield from L-tartaric acid, providing a benchmark for chiral purity assessment . For applications where stereochemical outcome is critical — such as the synthesis of enantiopure moxifloxacin side-chain intermediates requiring the (S)-configuration — procurement of the racemate (CAS 173353-34-9) followed by chiral resolution may offer cost advantages over direct purchase of single enantiomers, depending on scale and available resolution methodology [1].

Quote Request

Request a Quote for 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.